
Levetiracetam
Vue d'ensemble
Description
Levetiracetam is a medication primarily used to treat epilepsy. It is effective in managing partial-onset, myoclonic, and tonic-clonic seizures. This compound is known for its high bioavailability and minimal protein binding, making it a reliable choice for seizure control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levetiracetam can be synthesized through various methods, including asymmetric hydrogenations, kinetic resolutions, and proline-catalyzed asymmetric α-aminooxylation of n-butyraldehyde . One efficient approach involves the synthesis of 2-aminobutanamide through a Strecker reaction, followed by chiral resolution and alkylation/acylation of the amino group .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The process includes the use of a mobile phase consisting of a mixture of potassium dihydrogen orthophosphate anhydrous and sodium 1-heptane sulfonic sodium salt anhydrous, with acetonitrile as the solvent .
Analyse Des Réactions Chimiques
Types of Reactions: Levetiracetam undergoes several types of chemical reactions, including hydrolysis, hydroxylation, and ring-opening reactions .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis of the acetamide group produces an inactive carboxylic acid metabolite.
Hydroxylation: This reaction involves the modification of the pyrrolidone ring.
Ring-Opening: This reaction also involves the pyrrolidone ring and constitutes a minor metabolic pathway.
Major Products: The major products formed from these reactions include the inactive carboxylic acid metabolite and other minor metabolites involving modifications to the pyrrolidone ring .
Applications De Recherche Scientifique
Epilepsy Management
Levetiracetam is primarily indicated for:
- Partial Seizures : Used as adjunctive therapy in adults and children from one month old.
- Myoclonic Seizures : Approved for adults and adolescents aged 12 years and older.
- Tonic-Clonic Seizures : Utilized in adults and children over five years old with idiopathic generalized epilepsy .
Off-Label Uses
This compound has several off-label applications:
- Neuropathic Pain : Emerging evidence suggests its effectiveness in treating neuropathic pain conditions, as demonstrated in case studies where patients experienced significant pain relief .
- Traumatic Brain Injury : It is being investigated for its potential to prevent seizures following traumatic brain injuries .
- Multiple Chemical Sensitivity : Case reports indicate improvement in symptoms associated with multiple chemical sensitivity when treated with this compound .
Neuropathic Pain Management
Three notable case studies illustrate the effectiveness of this compound in managing neuropathic pain:
- A 55-year-old woman with bilateral lower extremity pain showed a 60% improvement after switching to this compound combined with nortriptyline.
- A 75-year-old man experienced complete resolution of pain after initiating this compound treatment.
- A 67-year-old male patient reported no pain after treatment with this compound, highlighting its potential as an effective analgesic .
Spinal Cord Injury Pain
A randomized controlled trial assessed this compound's efficacy in patients suffering from neuropathic pain due to spinal cord injuries. The study found no significant difference in pain intensity between this compound and placebo groups, indicating the need for further research to establish its role in this context .
Multiple Chemical Sensitivity
In a documented case, a patient diagnosed with right parietal lobe epilepsy experienced complete symptom resolution related to multiple chemical sensitivity after starting this compound. This case suggests that this compound may address underlying pathophysiological abnormalities associated with this condition .
Data Table: Summary of Clinical Applications
Application | Patient Population | Outcome | Study Type |
---|---|---|---|
Epilepsy (Partial Seizures) | Adults & Children | Effective as adjunct therapy | FDA Approval |
Myoclonic Seizures | Adolescents & Adults | Effective adjunct therapy | FDA Approval |
Neuropathic Pain | Various | Significant pain relief | Case Studies |
Spinal Cord Injury Pain | Adults | No significant difference | Randomized Controlled Trial |
Multiple Chemical Sensitivity | Individual Cases | Complete symptom resolution | Case Report |
Mécanisme D'action
Levetiracetam exerts its effects primarily through binding to the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters . This interaction is believed to modulate synaptic transmission and reduce neuronal excitability. Additionally, this compound affects calcium homeostasis, the GABAergic system, and AMPA receptors, contributing to its antiepileptic, anti-inflammatory, neuroprotective, and antioxidant properties .
Comparaison Avec Des Composés Similaires
Brivaracetam: A chemical analogue of levetiracetam with similar properties and mechanism of action.
Carbamazepine: Another antiepileptic drug used for partial and generalized seizures, but with a different mechanism of action.
Lamotrigine: Used for various types of seizures and bipolar disorder, with a distinct mechanism involving the inhibition of voltage-sensitive sodium channels.
Uniqueness: this compound’s unique mechanism of action, involving the binding to SV2A, sets it apart from other antiepileptic drugs. Its high bioavailability, minimal protein binding, and favorable pharmacokinetic profile make it a preferred choice for many patients .
Activité Biologique
Levetiracetam (LEV) is a novel antiepileptic drug primarily used to manage partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures. Its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond epilepsy have garnered significant attention in recent research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various conditions, and case studies.
This compound is known to modulate synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This modulation is believed to contribute to its anticonvulsant effects. Additionally, LEV indirectly influences GABAergic neurotransmission and inhibits N-type calcium channels, although it does not directly affect GABA or glutamate receptors .
Key Mechanisms:
- SV2A Modulation : Enhances synaptic transmission and reduces seizure activity.
- Calcium Channel Inhibition : Decreases presynaptic calcium influx, further contributing to its anticonvulsant properties.
- Antioxidant Activity : Recent studies indicate that LEV exhibits antioxidant properties by restoring redox balance and increasing antioxidant markers like superoxide dismutase (SOD) and glutathione (GSH) .
Efficacy in Epilepsy
This compound has been extensively studied for its efficacy in treating refractory epilepsy. In pivotal clinical trials involving over 900 patients, LEV demonstrated a significant reduction in seizure frequency compared to placebo. The median percentage reduction in seizure frequency was statistically significant across various dosages .
Clinical Trial Data:
Study | Dosage (mg/day) | Median Percentage Reduction | Seizure Freedom Rate |
---|---|---|---|
Study 1 | 1000 | 26.1% | 33.0% |
Study 2 | 2000 | 21.4% | 35.2% |
Study 3 | 3000 | 30.1% | 39.6% |
The overall responder rate (≥50% reduction in seizure frequency) was significantly higher for this compound compared to placebo (p < 0.001) .
Other Therapeutic Applications
Beyond its anticonvulsant properties, this compound has shown promise in various other conditions:
- Neuropathic Pain : A randomized controlled trial indicated that LEV increased pain tolerance thresholds in patients with spinal cord injury pain but did not significantly affect pain summation .
- Cognitive Disorders : this compound has been associated with cognitive benefits and is considered safer for use during pregnancy compared to other antiepileptic drugs .
- Antioxidant Effects : Studies have suggested that LEV may exert protective effects against oxidative stress, particularly in models of temporal lobe epilepsy (TLE) by modulating oxidative markers and pathways .
Case Studies
Several case reports have highlighted the effectiveness of this compound in managing various conditions:
- Postherpetic Neuralgia : An open-label study reported positive outcomes with LEV in reducing pain associated with postherpetic neuralgia.
- Multiple Sclerosis : Case reports indicated that LEV may alleviate central neuropathic pain and spasms associated with multiple sclerosis .
- Behavioral Changes : Some reports noted behavioral changes as side effects of LEV treatment; however, these were generally mild and manageable .
Propriétés
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146044 | |
Record name | UCB-L 060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levetiracetam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e+02 g/L | |
Record name | Levetiracetam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103765-01-1, 102767-28-2 | |
Record name | UCB-L 060 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Etiracetam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UCB-L 060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIRACETAM, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levetiracetam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.